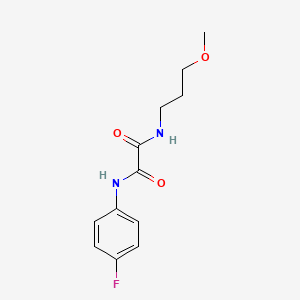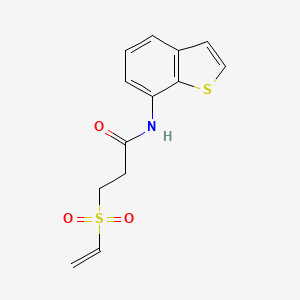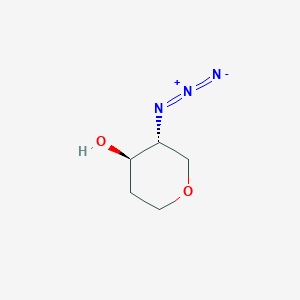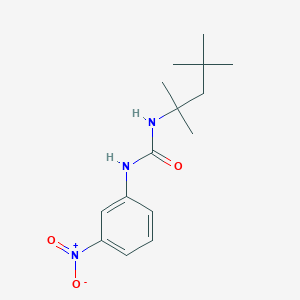![molecular formula C19H18N6O2S2 B2371962 3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034532-44-8](/img/structure/B2371962.png)
3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H18N6O2S2 and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step processes. Initially, the thiophene ring is constructed through either a Vilsmeier-Haack or Paal-Knorr synthesis. Following this, the pyrazole is introduced via a cyclization reaction. The piperidine moiety is then coupled through nucleophilic substitution. Finally, the thieno[3,2-d][1,2,3]triazin-4(3H)-one core is assembled through a series of cyclization and condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production scales up the laboratory synthesis methods, frequently employing continuous flow chemistry to enhance yield and efficiency. Catalysts and solvent systems are optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions including:
Oxidation: Conversion of the thiophene sulfur to sulfoxides and sulfones.
Reduction: Hydrogenation of the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution on the thiophene and pyrazole rings.
Common Reagents and Conditions: Reactions typically employ reagents such as potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenated reagents for substitution.
Major Products: Major products vary depending on the reaction type but may include sulfoxides, sulfones, reduced pyrazole derivatives, and substituted thiophene compounds.
4. Scientific Research Applications: The versatility of 3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is evidenced by its numerous applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Functions as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in anti-inflammatory and anti-cancer research.
Industry: Applied in the manufacture of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often binding to active sites on enzymes or receptors.
Molecular Targets and Pathways: The pyrazole and thieno[3,2-d][1,2,3]triazin-4(3H)-one moieties contribute to its binding affinity and specificity, influencing pathways involved in inflammation and cellular proliferation.
Comparison with Similar Compounds
Thienopyridines
Pyrazole derivatives
Triazines
Properties
IUPAC Name |
3-[1-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S2/c1-23-15(11-14(21-23)16-3-2-9-28-16)18(26)24-7-4-12(5-8-24)25-19(27)17-13(20-22-25)6-10-29-17/h2-3,6,9-12H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDUTQLDFACZHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2371881.png)
![4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one](/img/structure/B2371883.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B2371887.png)
![diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2371889.png)
![2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2371890.png)



![2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2371898.png)
![N-[[1-(Prop-2-enoylamino)cyclobutyl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2371899.png)


